molecular formula C18H35N9O6 B14225088 L-Lysine, L-arginylglycyl-L-asparaginyl- CAS No. 586950-39-2

L-Lysine, L-arginylglycyl-L-asparaginyl-

Cat. No.: B14225088
CAS No.: 586950-39-2
M. Wt: 473.5 g/mol
InChI Key: DUZPNUFYUNTVQB-SRVKXCTJSA-N
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Description

L-Lysine, L-arginylglycyl-L-asparaginyl- is a complex peptide composed of the amino acids lysine, arginine, glycine, and asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-arginylglycyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of peptides like L-Lysine, L-arginylglycyl-L-asparaginyl- can be achieved through fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum can be used to produce L-lysine through solid-state fermentation using agricultural by-products .

Chemical Reactions Analysis

Types of Reactions

L-Lysine, L-arginylglycyl-L-asparaginyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly at the lysine and arginine residues.

    Reduction: Reduction reactions can modify the peptide bonds or side chains.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while reduction can result in the formation of reduced peptide bonds.

Scientific Research Applications

L-Lysine, L-arginylglycyl-L-asparaginyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of L-Lysine, L-arginylglycyl-L-asparaginyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

586950-39-2

Molecular Formula

C18H35N9O6

Molecular Weight

473.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoic acid

InChI

InChI=1S/C18H35N9O6/c19-6-2-1-5-11(17(32)33)27-16(31)12(8-13(21)28)26-14(29)9-25-15(30)10(20)4-3-7-24-18(22)23/h10-12H,1-9,19-20H2,(H2,21,28)(H,25,30)(H,26,29)(H,27,31)(H,32,33)(H4,22,23,24)/t10-,11-,12-/m0/s1

InChI Key

DUZPNUFYUNTVQB-SRVKXCTJSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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